Ferroptosis-IN-1 Exhibits Micromolar Potency Distinct from Nanomolar Synthetic Inhibitors
Ferroptosis-IN-1 inhibits RSL3-induced ferroptosis in HT22 cells with an EC50 of 10 μM [1]. In comparison, the widely used synthetic inhibitor Ferrostatin-1 has an EC50 of 60 nM in HT-1080 cells , and Liproxstatin-1 has an IC50 of 22 nM in cell-free assays . The approximately 167-fold lower potency of Ferroptosis-IN-1 relative to Ferrostatin-1 may be advantageous for certain studies where high-potency inhibitors cause off-target effects or where a partial inhibition is desired.
| Evidence Dimension | Ferroptosis inhibitory potency |
|---|---|
| Target Compound Data | EC50 = 10 μM |
| Comparator Or Baseline | Ferrostatin-1 (EC50 = 60 nM); Liproxstatin-1 (IC50 = 22 nM) |
| Quantified Difference | ~167-fold lower potency vs Ferrostatin-1; ~455-fold lower vs Liproxstatin-1 |
| Conditions | HT22 cells, RSL3-induced ferroptosis, MTT assay [1]; HT-1080 cells, erastin-induced ferroptosis ; cell-free assay |
Why This Matters
Researchers requiring a less potent ferroptosis inhibitor for titration studies or to minimize toxicity may prefer Ferroptosis-IN-1 over ultra-potent alternatives.
- [1] Peng X, Tan Q, Zhang Z, Wu D, Xu J, Zhou H, Gu Q. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation. J Nat Prod. 2023 Aug 25;86(8):2006-2021. doi: 10.1021/acs.jnatprod.3c00447. PMID: 37566645. View Source
